Ethyl 2-acetyl-2,4-dimethylhept-4-enoate
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Overview
Description
Ethyl 2-acetyl-2,4-dimethylhept-4-enoate is an organic compound with the molecular formula C13H22O3. It is an ester that features a hept-4-enoate backbone with acetyl and dimethyl substituents. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-2,4-dimethylhept-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2,4-dimethylhept-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-acetyl-2,4-dimethylhept-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2,4-dimethylhept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-4-methyltridec-2-enoate
- Ethyl 2-acetyl-2,4-dimethylpent-4-enoate
Uniqueness
Ethyl 2-acetyl-2,4-dimethylhept-4-enoate is unique due to its specific structural features, such as the presence of both acetyl and dimethyl groups on the hept-4-enoate backbone. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
113704-09-9 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 2-acetyl-2,4-dimethylhept-4-enoate |
InChI |
InChI=1S/C13H22O3/c1-6-8-10(3)9-13(5,11(4)14)12(15)16-7-2/h8H,6-7,9H2,1-5H3 |
InChI Key |
YCRMEIZTSDFDBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CC(C)(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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